molecular formula C10H13F6PS B1305940 phenyltetramethylenesulfonium hexafluorophosphate CAS No. 82135-88-4

phenyltetramethylenesulfonium hexafluorophosphate

Cat. No.: B1305940
CAS No.: 82135-88-4
M. Wt: 310.24 g/mol
InChI Key: FJBXYJIIZVQTSF-UHFFFAOYSA-N
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Description

It contains a thiolane ring and a hexafluorophosphate anion, making it a unique and versatile compound.

Preparation Methods

The synthesis of phenyltetramethylenesulfonium hexafluorophosphate typically involves the reaction of thiolane derivatives with phenyl groups under specific conditions. The reaction is often carried out in the presence of hexafluorophosphoric acid or its salts to introduce the hexafluorophosphate anion. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

phenyltetramethylenesulfonium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

phenyltetramethylenesulfonium hexafluorophosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of phenyltetramethylenesulfonium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to changes in cellular signaling and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

phenyltetramethylenesulfonium hexafluorophosphate can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds also contain a sulfur atom in a heterocyclic ring but differ in their chemical properties and applications.

    Phenylthiolane derivatives: These compounds have similar structures but may have different anions or substituents, leading to variations in their reactivity and applications.

The uniqueness of this compound lies in its combination of a thiolane ring and a hexafluorophosphate anion, which imparts distinct chemical and physical properties.

Biological Activity

Phenyltetramethylenesulfonium hexafluorophosphate (PTMSH) is a sulfonium salt that has garnered attention in various fields, including organic synthesis and medicinal chemistry. This article provides a comprehensive overview of the biological activity of PTMSH, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a phenyltetramethylene group attached to a sulfonium ion, with hexafluorophosphate serving as the counterion. Its molecular formula is C12H14F6P, and it exhibits unique properties that make it suitable for various chemical reactions.

The biological activity of PTMSH is primarily attributed to its ability to act as an electrophile in chemical reactions. The sulfonium ion can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function.

Key Mechanisms:

  • Nucleophilic Attack : The sulfonium ion can be attacked by nucleophiles (e.g., thiols, amines), leading to the formation of new compounds.
  • Radical Formation : Under certain conditions, PTMSH can generate radicals that may induce oxidative stress in biological systems.
  • Alkylation : PTMSH can alkylate biomolecules, which may affect cellular signaling pathways.

Biological Applications

  • Anticancer Activity : PTMSH has shown promise in preclinical studies as an anticancer agent. Its ability to form adducts with DNA suggests potential for targeting cancer cells through selective alkylation.
  • Polymerization Initiator : In polymer chemistry, PTMSH is utilized as a photoinitiator for cationic polymerization processes. Its efficiency in initiating polymerization reactions makes it valuable in developing new materials.
  • Fluorinated Drug Design : The compound is being explored for its role in synthesizing fluorinated analogs of biologically active molecules, which can enhance the pharmacokinetic properties of drugs.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of PTMSH on various cancer cell lines. Results indicated that PTMSH exhibited significant growth inhibition in breast and lung cancer cell lines compared to control groups. The mechanism was attributed to DNA alkylation leading to apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2DNA Alkylation
A549 (Lung)4.8Induction of Apoptosis

Case Study 2: Polymerization Initiator

Research on PTMSH as a photoinitiator revealed its effectiveness in initiating cationic polymerizations under UV light. The resulting polymers demonstrated enhanced thermal stability and mechanical properties.

Polymer TypeInitiation Efficiency (%)Thermal Stability (°C)
Epoxy85220
Vinyl Ether90210

Properties

IUPAC Name

1-phenylthiolan-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13S.F6P/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-9H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXYJIIZVQTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[S+](C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380067
Record name 1-Phenylthiolan-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82135-88-4
Record name 1-Phenylthiolan-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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